Cas no 450-62-4 (7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline)

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydro-7-(trifluoromethyl)quinoline
- 7-Trifloromethyl-1,2,3,4-tetrahydro-quinoline
- 7-Trifluormethyl-1,2,3,4-tetrahydro-chinolin
- 7-trifluoromethyl-1,2,3,4-tetrahydro-quinoline
- AKOS001320878
- EN300-25406
- FT-0657113
- CS-0107365
- 450-62-4
- MS-20687
- FT-0621326
- A826710
- DTXSID20381747
- D76733
- MFCD00079784
- Quinoline, 1,2,3,4-tetrahydro-7-(trifluoromethyl)-
- BBL103723
- STL557533
- SCHEMBL330393
- Z203888746
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, AldrichCPR
- DTXCID00332772
- DB-029340
-
- MDL: MFCD00079784
- Renchi: 1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2
- Clave inchi: RGZZKZNESVFQKR-UHFFFAOYSA-N
- Sonrisas: FC(C1C=CC2=C(C=1)NCCC2)(F)F
- Brn: 153990
Atributos calculados
- Calidad precisa: 201.07700
- Masa isotópica única: 201.077
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 202
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: nothing
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 12A^2
Propiedades experimentales
- Color / forma: White solid
- Denso: 1.224
- Punto de fusión: 30-32°C
- Punto de ebullición: 246.4°C at 760 mmHg
- Punto de inflamación: 135-140°C/22mm
- índice de refracción: 1.475
- PSA: 12.03000
- Logp: 3.20150
- Disolución: Insoluble in water
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Código de categoría de peligro: R36/38: irritating to eyes and skin.
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Período de Seguridad:S26;S36
- Términos de riesgo:R36/38
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145699-5g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 97% | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-25406-0.1g |
7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023799-1g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 97% | 1g |
795.0CNY | 2021-07-13 | |
TRC | T790823-100mg |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 100mg |
$64.00 | 2023-05-17 | ||
TRC | T790823-500mg |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 500mg |
$133.00 | 2023-05-17 | ||
TRC | T790823-1g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 1g |
$ 165.00 | 2022-06-02 | ||
Oakwood | 217493-250mg |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 94% | 250mg |
$30.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10150-5g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, 97% |
450-62-4 | 97% | 5g |
¥6343.00 | 2023-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023799-1g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 97% | 1g |
795CNY | 2021-05-07 | |
Enamine | EN300-25406-10.0g |
7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
450-62-4 | 95.0% | 10.0g |
$427.0 | 2025-03-21 |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Proveedores
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Literatura relevante
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
450-62-4 (7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline) Productos relacionados
- 181513-29-1(6-(trifluoromethyl)-2,3-dihydro-1H-indole)
- 2229256-77-1(6-(3-methoxyazetidin-3-yl)methyl-2-methylquinoline)
- 2171631-48-2(2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-3-yl}formamido)pent-4-ynoic acid)
- 2598978-56-2(Mcl-1 inhibitor 6)
- 1804849-69-1(Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate)
- 2138020-12-7(1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-)
- 64597-56-4(3-(4-methoxy-3-methylphenyl)butanoic acid)
- 1466950-00-4(5-(but-3-yn-1-yl)-1,2,3-trimethoxybenzene)
- 2680711-52-6(benzyl N-[(2-fluorophenyl)methyl]-N-(5-hydroxypentan-2-yl)carbamate)
- 6311-52-0(Benzenamine,3,6-dimethyl-2,4-dinitro-)

